molecular formula C19H18N6S2 B14531689 5,5'-Methylenebis(N-benzyl-1,3,4-thiadiazol-2-amine) CAS No. 62575-49-9

5,5'-Methylenebis(N-benzyl-1,3,4-thiadiazol-2-amine)

Cat. No.: B14531689
CAS No.: 62575-49-9
M. Wt: 394.5 g/mol
InChI Key: QLUJLKAOLOZMSD-UHFFFAOYSA-N
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Description

5,5’-Methylenebis(N-benzyl-1,3,4-thiadiazol-2-amine) is a compound that belongs to the class of 1,3,4-thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-Methylenebis(N-benzyl-1,3,4-thiadiazol-2-amine) typically involves the reaction of substituted phenylacetic acids with thiosemicarbazide. The reaction conditions often include refluxing in an appropriate solvent, such as ethanol or methanol, and the use of catalysts like hydrochloric acid or acetic acid to facilitate the reaction . The yields of the reaction can vary, but they are generally in the range of 28-96% .

Industrial Production Methods

While specific industrial production methods for 5,5’-Methylenebis(N-benzyl-1,3,4-thiadiazol-2-amine) are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5,5’-Methylenebis(N-benzyl-1,3,4-thiadiazol-2-amine) can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted thiadiazole derivatives .

Mechanism of Action

The mechanism of action of 5,5’-Methylenebis(N-benzyl-1,3,4-thiadiazol-2-amine) involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the context of neurodegenerative diseases where cholinergic deficits are observed.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5’-Methylenebis(N-benzyl-1,3,4-thiadiazol-2-amine) is unique due to its bis-thiadiazole structure, which provides it with distinct chemical and biological properties compared to other thiadiazole derivatives

Properties

CAS No.

62575-49-9

Molecular Formula

C19H18N6S2

Molecular Weight

394.5 g/mol

IUPAC Name

N-benzyl-5-[[5-(benzylamino)-1,3,4-thiadiazol-2-yl]methyl]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C19H18N6S2/c1-3-7-14(8-4-1)12-20-18-24-22-16(26-18)11-17-23-25-19(27-17)21-13-15-9-5-2-6-10-15/h1-10H,11-13H2,(H,20,24)(H,21,25)

InChI Key

QLUJLKAOLOZMSD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=NN=C(S2)CC3=NN=C(S3)NCC4=CC=CC=C4

Origin of Product

United States

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